Theaflavin 3\'-O-gallate
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Overview
Description
Theaflavin-3’-gallate is a polyphenolic compound predominantly found in black tea. It is one of the major theaflavin derivatives formed during the fermentation process of tea leaves. This compound is known for its significant health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Theaflavin-3’-gallate is synthesized through the enzymatic oxidation of catechin monomers in fresh green tea leaves during fermentation. The process involves the condensation of gallocatechin and catechin, catalyzed by polyphenol oxidase . The optimal conditions for this enzymatic reaction include a pH of 4.0, a temperature of 25°C, and a reaction time of 30 minutes .
Industrial Production Methods: Industrial production of theaflavin-3’-gallate typically involves the use of microbial polyphenol oxidase from Bacillus megaterium. This method has been optimized to improve the catalytic efficiency of the enzyme, resulting in higher yields of theaflavin-3’-gallate .
Chemical Reactions Analysis
Types of Reactions: Theaflavin-3’-gallate undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a prooxidant and induces oxidative stress in carcinoma cells .
Common Reagents and Conditions: Common reagents used in the reactions involving theaflavin-3’-gallate include hydrogen peroxide for oxidation and reducing agents like glutathione for reduction . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products: The major products formed from these reactions include oxidized derivatives of theaflavin-3’-gallate, which exhibit enhanced biological activities .
Scientific Research Applications
Theaflavin-3’-gallate has a wide range of scientific research applications:
Mechanism of Action
Theaflavin-3’-gallate exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anticancer Activity: The compound induces oxidative stress in cancer cells, leading to apoptosis.
Anti-inflammatory Activity: Theaflavin-3’-gallate inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
Comparison with Similar Compounds
Theaflavin-3’-gallate is unique among theaflavins due to its specific molecular structure and biological activities. Similar compounds include:
Theaflavin-3-gallate: Another theaflavin derivative with similar antioxidant and anticancer properties.
Theaflavin-3,3’-digallate: Known for its potent antiviral activity and higher binding affinity to molecular targets.
Epigallocatechin gallate: A major catechin in green tea with strong antioxidant and anticancer effects.
Theaflavin-3’-gallate stands out due to its unique ability to induce oxidative stress in cancer cells and its potential therapeutic applications in various diseases .
Properties
Molecular Formula |
C36H32O15 |
---|---|
Molecular Weight |
704.6 g/mol |
IUPAC Name |
[2-[1,2-dihydroxy-9-oxo-4-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C36H32O15/c37-15-6-22(40)19-11-27(45)35(50-28(19)8-15)18-10-26(44)33(47)31-17(18)3-13(1-2-21(31)39)34-30(12-20-23(41)7-16(38)9-29(20)49-34)51-36(48)14-4-24(42)32(46)25(43)5-14/h4-10,13,27,30,34-35,37-38,40-47H,1-3,11-12H2 |
InChI Key |
ODDFMQLXQNKFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(CC1C3C(CC4=C(C=C(C=C4O3)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)C(=CC(=C2O)O)C6C(CC7=C(C=C(C=C7O6)O)O)O |
Origin of Product |
United States |
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